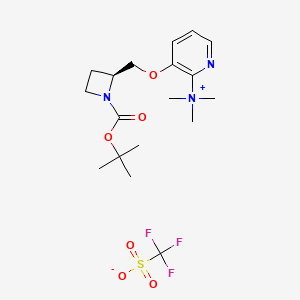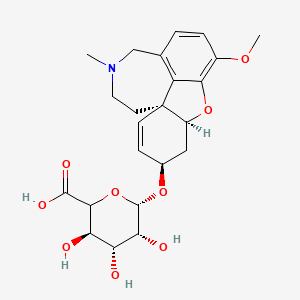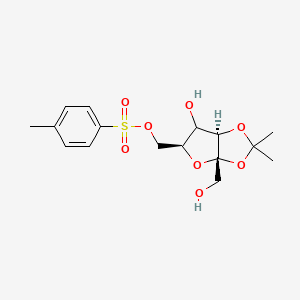
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives involves starting from L-sorbose or related furanoses, employing methods such as acetonation and tosylation. These processes yield compounds with specific stereochemistry and functional group placements crucial for their reactivity and applications. Notably, the synthesis emphasizes the importance of achieving precise structural configurations and protecting groups for further transformations (Biela‐Banaś et al., 2013).
Molecular Structure Analysis
The molecular structure of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose derivatives features a complex arrangement of isopropylidene and tosyl groups. These structural elements influence the compound's reactivity and interaction with other molecules. For instance, the tosylate groups are typically in equatorial positions, affecting the compound's overall stereochemistry and reactivity. The detailed structural analysis includes investigations into conformations, crystal structures, and intermolecular interactions, providing insights into the compound's chemical behavior (Ma et al., 2009).
Chemical Reactions and Properties
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations into different sugar derivatives. These reactions are influenced by the compound's functional groups and stereochemistry. The ability to participate in diverse chemical reactions makes it a versatile intermediate for synthesizing novel carbohydrates and related compounds (Cordeiro et al., 2006).
Physical Properties Analysis
The physical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as solubility, melting point, and crystal structure, are crucial for its handling and application in synthesis. These properties are determined by the compound's molecular structure and influence its reactivity and stability under different conditions. Studies using techniques like proton magnetic resonance spectroscopy provide insights into the compound's favored conformations and the effects of different substituents on its properties (Maeda et al., 1968).
Chemical Properties Analysis
The chemical properties of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose, such as reactivity towards various reagents and stability under different conditions, are essential for its application in synthetic chemistry. The presence of isopropylidene and tosyl groups significantly affects its chemical behavior, enabling selective reactions and transformations into a wide range of carbohydrate derivatives with specific functionalities (Krajewski et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis and Structural Revision
A study by Biela-Banaś et al. (2013) revisited the synthesis and corrected spectral data inconsistencies of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose and its derivatives. This work is foundational in clarifying the structural assignments of these compounds, enhancing their application in the synthesis of modified sugars and chiral compounds (Biela-Banaś, Gallienne, & Martin, 2013).
Antitumor and Antiviral Applications
Tsoukala et al. (2007) developed an efficient synthesis route for 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil, showcasing potential antitumor and antiviral applications. This illustrates the compound's role in creating biologically active molecules for medical research (Tsoukala et al., 2007).
Derivative Synthesis for Material Science
The study by Cordeiro et al. (2007) on the synthesis of highly condensed polycyclic carbohydrates from a spirocyclic enamino sulfonate derived from D-xylofuranose demonstrates the application of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose in material science. This process yields compounds with unusual molecular skeletons, potentially useful in novel material synthesis (Cordeiro et al., 2007).
Enzymatic Biosynthesis of Pharmaceutical Precursors
Ke et al. (2019) explored the enzymatic biosynthesis of miglitol precursor 6-(N-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose using d-sorbitol dehydrogenase from Gluconobacter oxydans. This study emphasizes the compound's role in the pharmaceutical manufacturing process, particularly in producing diabetes medication precursors (Ke et al., 2019).
Safety And Hazards
Specific safety and hazard information for 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is not available in the resources I have. However, as with all chemicals, it should be handled with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols5.
Direcciones Futuras
The future directions of research on this compound are not explicitly mentioned in the available resources. However, given its potential in carbohydrate derivative synthesis and glycosylation reactions4, it could be a subject of interest in the field of organic chemistry and drug development.
Propiedades
IUPAC Name |
[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANMSDDTZZEDD-RUKJTKARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676248 | |
| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose | |
CAS RN |
2484-54-0 | |
| Record name | (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




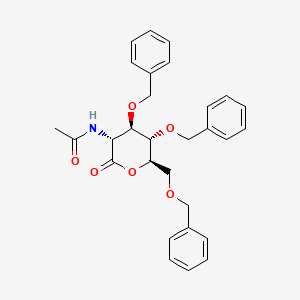
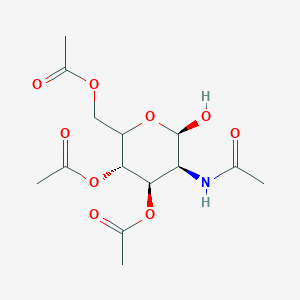





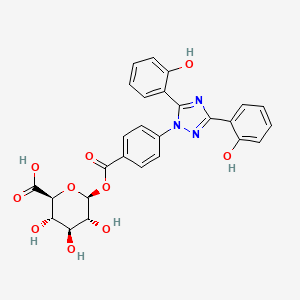

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)
